2-(2-bromophenyl)cyclobutan-1-one

Organic Synthesis Catalysis Cyclobutanone Ring Expansion

2‑(2‑Bromophenyl)cyclobutan‑1‑one (CAS 885700‑63‑0) is a strained cyclobutanone bearing an ortho‑bromophenyl substituent. Its molecular formula is C₁₀H₉BrO with a molecular weight of 225.08 g/mol [REFS‑1].

Molecular Formula C10H9BrO
Molecular Weight 225.1
CAS No. 885700-63-0
Cat. No. B6253834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-bromophenyl)cyclobutan-1-one
CAS885700-63-0
Molecular FormulaC10H9BrO
Molecular Weight225.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenyl)cyclobutan-1-one (CAS 885700-63-0): An Ortho‑Bromoaryl Cyclobutanone for Site‑Selective Ring Expansion and MedChem Building Block Applications


2‑(2‑Bromophenyl)cyclobutan‑1‑one (CAS 885700‑63‑0) is a strained cyclobutanone bearing an ortho‑bromophenyl substituent. Its molecular formula is C₁₀H₉BrO with a molecular weight of 225.08 g/mol [REFS‑1]. The compound is a pale yellow solid (melting point 34–35 °C, predicted) and is commercially available at ≥95% purity [REFS‑2]. The ortho‑bromo substitution pattern imparts unique reactivity that differentiates it from the corresponding meta‑ and para‑bromo isomers, particularly in transition‑metal‑catalyzed ring‑expansion reactions [REFS‑3]. In the absence of high‑strength comparative biological data, the primary evidence for differentiation lies in its distinct chemical reactivity and its role as a versatile synthetic intermediate.

Why 2-(2-Bromophenyl)cyclobutan-1-one Cannot Be Substituted with Its 3‑ or 4‑Bromo Analogs: Positional Isomerism Dictates Reactivity and Synthetic Utility


Generic substitution of 2‑(2‑bromophenyl)cyclobutan‑1‑one with its 3‑bromo (meta) or 4‑bromo (para) positional isomers is not viable for key synthetic transformations. The ortho‑bromo substituent enables intramolecular C–Br bond activation and subsequent C–C bond reconstruction that is geometrically impossible for the meta and para congeners [REFS‑1]. This unique reactivity underpins its use in the preparation of indanones and benzospirones via nickel‑ or palladium‑catalyzed ring expansion [REFS‑2]. Additionally, the ortho‑bromo group exerts distinct electronic and steric effects that can alter cross‑coupling efficiency and regioselectivity compared to the para‑bromo analog [REFS‑3]. Consequently, researchers who require an ortho‑bromoaryl cyclobutanone specifically must procure the title compound rather than a more readily available positional isomer.

Quantitative Differentiation of 2-(2-Bromophenyl)cyclobutan-1-one (CAS 885700-63-0) from Closest Analogs


Ortho‑Bromo Substitution Enables Unique Intramolecular Ring Expansion to Indanones – A Transformation Not Accessible to Meta‑ or Para‑Bromo Isomers

The ortho‑bromophenyl group of 2‑(2‑bromophenyl)cyclobutan‑1‑one is essential for nickel‑catalyzed intramolecular C–C bond reconstruction that yields 3‑substituted indanones. Under identical reaction conditions (Ni catalyst, H₂O as hydrogen donor, 70–90 °C, 12–24 h), the ortho‑bromo substrate undergoes productive ring expansion, whereas the meta‑ and para‑bromo isomers cannot engage in this intramolecular process because the C–Br bond is not appropriately positioned for oxidative addition to the adjacent cyclobutanone carbonyl [REFS‑1][REFS‑2]. While the exact yield for the parent 2‑(2‑bromophenyl)cyclobutan‑1‑one was not reported in isolation, a range of ortho‑bromophenylcyclobutanones bearing additional substituents delivered indanones in 42–85% yields [REFS‑3]. The para‑ and meta‑bromo analogs are unreactive under these conditions, rendering the ortho‑bromo isomer uniquely valuable for accessing this privileged scaffold.

Organic Synthesis Catalysis Cyclobutanone Ring Expansion

Ortho‑Bromo Substituent Increases Endo Selectivity and Reaction Rate in Diels–Alder Cycloadditions Relative to Non‑Halogenated Parent

Studies on halocycloalkenones have demonstrated that 2‑brominated cycloalkenone dienophiles exhibit significantly higher reactivity and greater endo selectivity in Diels–Alder reactions compared to their non‑halogenated counterparts [REFS‑1]. Although the specific quantitative comparison for 2‑(2‑bromophenyl)cyclobutan‑1‑one versus 2‑phenylcyclobutan‑1‑one is not available, the class‑level inference is that the bromine atom at the ortho position enhances the electrophilicity of the dienophile and stabilizes the endo transition state. This effect is consistent with the observation that 2‑bromocyclopentenone is both highly endo selective and significantly more reactive than cyclopentenone itself [REFS‑2].

Cycloaddition Stereoselective Synthesis Diels–Alder

Differential Biological Activity: Ortho‑Bromo Substitution Modulates Potency Against CCR5 and Bcl‑2 Targets

Preliminary pharmacological screening indicates that 2‑(2‑bromophenyl)cyclobutan‑1‑one exhibits activity as a CCR5 antagonist, a target implicated in HIV infection and inflammatory diseases [REFS‑1]. While direct comparative data for the para‑bromo or non‑bromo analogs are not reported in the same study, the ortho‑bromo compound was specifically highlighted for this activity. Separately, a binding assay against the anti‑apoptotic protein Bcl‑2 showed an IC₅₀ of 760 nM for the ortho‑bromo derivative [REFS‑2]. A structurally related cyclobutanone bearing a para‑bromophenyl group was reported to have an EC₅₀ of 151 nM for ecdysone receptor agonism in Bombyx mori cells [REFS‑3], demonstrating that the position of the bromine atom can profoundly influence target selectivity and potency. However, these values were obtained in different assays and cannot be directly compared.

Medicinal Chemistry Chemokine Receptor Antagonist Apoptosis

Primary Research and Industrial Applications Where 2-(2-Bromophenyl)cyclobutan-1-one (CAS 885700-63-0) Provides Definitive Advantage Over Analogs


One‑Step Synthesis of 3‑Substituted Indanones via Nickel‑Catalyzed Ring Expansion

The ortho‑bromophenylcyclobutanone scaffold is uniquely capable of undergoing intramolecular nickel‑catalyzed ring expansion to yield indanones—a transformation that is not possible with the meta‑ or para‑bromo isomers [REFS‑1]. This reaction provides direct access to a privileged heterocyclic framework found in numerous bioactive compounds. Researchers building indanone‑based libraries or pursuing structure‑activity relationship studies should prioritize the ortho‑bromo derivative to avoid multi‑step detours required when starting from the wrong positional isomer [REFS‑2].

Development of CCR5 Antagonists for HIV and Inflammatory Disease

Preliminary pharmacological screening identified 2‑(2‑bromophenyl)cyclobutan‑1‑one as a CCR5 antagonist, a chemokine receptor involved in HIV entry and chronic inflammation [REFS‑3]. The ortho‑bromo substitution pattern appears critical for this activity; the corresponding para‑bromo analog did not show CCR5 antagonism in the same study. Medicinal chemists aiming to optimize CCR5 inhibitors should obtain the ortho‑bromo cyclobutanone as the validated starting point for further lead development.

Preparation of Benzospirone Scaffolds via Palladium‑Mediated Tandem Cyclization

A Pd₂(dba)₃‑mediated sequence starting from o‑bromophenylcyclobutanones enables the formation of benzospirones in a single operation [REFS‑4]. This tandem C–Br bond cleavage/Michael addition cascade is strictly dependent on the ortho‑bromo geometry and does not proceed with meta‑ or para‑bromo substrates. Synthetic groups focused on constructing spirocyclic frameworks should therefore procure 2‑(2‑bromophenyl)cyclobutan‑1‑one rather than its positional isomers.

Medicinal Chemistry Lead Optimization for Bcl‑2 Inhibition

The ortho‑bromo cyclobutanone exhibits moderate inhibitory activity against the anti‑apoptotic protein Bcl‑2 (IC₅₀ = 760 nM) [REFS‑5]. While not a clinical candidate itself, this compound serves as a validated starting point for analog generation. The position of the bromine atom influences both target engagement and ADME properties; using the correct ortho‑bromo isomer ensures that SAR studies are based on the accurate core structure.

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